Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane

Epoxy Toughening Impact Modifier Thermoset Mechanics

Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane, commonly referred to as poly(dimethylsiloxane), diglycidyl ether terminated, is a telechelic, epoxy-functionalized siloxane oligomer with a discrete structure of C18H40O6Si3 and an average Mn of ~800 g/mol. It serves as a reactive modifier in epoxy thermosets, providing a unique balance of low surface energy (20–22 mN/m) and an epoxy equivalent weight of 490 g/eq [REFS-2, REFS-3].

Molecular Formula C18H40O6Si3
Molecular Weight 436.8 g/mol
CAS No. 130167-23-6
Cat. No. B3067630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane
CAS130167-23-6
Molecular FormulaC18H40O6Si3
Molecular Weight436.8 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCOCC1CO1)O[Si](C)(C)O[Si](C)(C)CCCOCC2CO2
InChIInChI=1S/C18H40O6Si3/c1-25(2,11-7-9-19-13-17-15-21-17)23-27(5,6)24-26(3,4)12-8-10-20-14-18-16-22-18/h17-18H,7-16H2,1-6H3
InChIKeyQPUYBEKIHDOPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane (CAS 130167-23-6): A Defined Epoxy-Functional PDMS


Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane, commonly referred to as poly(dimethylsiloxane), diglycidyl ether terminated, is a telechelic, epoxy-functionalized siloxane oligomer with a discrete structure of C18H40O6Si3 and an average Mn of ~800 g/mol . It serves as a reactive modifier in epoxy thermosets, providing a unique balance of low surface energy (20–22 mN/m) and an epoxy equivalent weight of 490 g/eq [REFS-2, REFS-3]. Its physical properties include a density of 0.99 g/mL at 25 °C, a refractive index of n20/D 1.424, and a kinematic viscosity of 15 cSt at 25 °C, which distinguish it from longer-chain or pendant-functional polymer alternatives [REFS-1, REFS-2].

Workflow
Reactive modifier for epoxy thermoset research
Selection Logic
Telechelic diglycidyl ether termination with controlled siloxane spacer
Use Context
Defined epoxy equivalent weight (490 g/eq) for stoichiometric formulation studies

Why Generic 'Epoxy PDMS' Substitution Fails for 130167-23-6: The Critical Role of Siloxane Chain Length and Functionality


Selecting a generic 'epoxy-terminated PDMS' is scientifically risky because the crosslink density, phase morphology, and resulting mechanical properties of a modified thermoset are critically sensitive to the siloxane chain length between epoxy groups and the number of reactive sites per molecule. Short-chain analogs like 1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane (CAS 126-80-7, an M′D′M′ structure) create a much tighter network with reduced flexibility [1], while higher molecular weight, polydisperse epoxypropoxypropyl-terminated PDMS variants (e.g., CAS 102782-97-8) can have undefined crosslinking distances, leading to issues with phase separation, reduced toughness, or unpredictable modulus lowering [2]. The bis-glycidyl ether terminal structure with a single intervening dimethylsiloxane unit in CAS 130167-23-6 provides a controlled and optimized spacer length for balancing toughness and thermal properties, a design feature lost when substituting with a random copolymer [REFS-2, REFS-3].

Chain Length
Shorter disiloxane analogs create tighter, less flexible networks
CAS 126-80-7 (M′D′M′ structure) may over-constrain the network, limiting the phase-separated toughening that requires the specific spacer length found in this compound.
Functionality
Higher-MW polymeric alternatives introduce batch-dependent crosslinking variability
Generic epoxypropoxypropyl-terminated PDMS (CAS 102782-97-8) exhibits polydisperse epoxy content and higher viscosity, making exact stoichiometric control difficult to reproduce.
Morphology
Random copolymer substitutes may compromise phase-separation control
Substituting with a pendant-functional copolymer removes the telechelic architecture required for the reported fine, tunable PDMS droplet morphology (0.6–1.8 µm).

Quantitative Evidence Guide for Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane Differentiation


Enhanced Epoxy Toughness: Impact Strength Gain vs. Neat Resin

Incorporation of 15 wt% of a PDMS-DGE compound based on this structure into a neat DGEBA epoxy thermoset resulted in a 107.8% increase in impact strength and a 51.1% increase in flexural strength . This is in direct contrast to the documented effects of shorter, discrete analogs which primarily act as crosslinkers and do not provide the same magnitude of phase-separated toughening [1]. The impact strength improvement is attributed to the specific flexible siloxane spacer length promoting energy-dissipating phase-separated domains.

Epoxy Toughness
Head-to-head
107.8% increase in impact strength; 51.1% increase in flexural strength
vs. neat DGEBA (15 wt% loading)
Supports toughness screening in thermoset formulation studies
Endpoint context: standard protocols per cited reference
Epoxy Toughening Impact Modifier Thermoset Mechanics

Controlled Phase Separation: Domain Size vs. Disiloxane Analogs

When used as a modifier in DGEBA epoxy, this siloxane structure induces phase-separated PDMS droplets with a starting diameter as small as 0.6 µm, which incrementally grows to ~1.8 µm at a 15 wt% loading [1]. In direct comparison, when a shorter disiloxane analog (PDMS-DGE-DCH) was used at 10 phr, it led to a significant drop in Tg while increasing tensile strain by 16.8-fold without the same controlled morphological evolution [2]. The ability to achieve a fine, well-dispersed PDMS domain structure of tunable size is directly linked to the specific molecular architecture of the target compound.

Phase Morphology
Cross-study comparable
PDMS droplet size from 0.6 µm to 1.8 µm at 15 wt% loading
vs. disiloxane analog showing a broader morphological shift
Supports morphology-control evaluation in composite research
SEM/AFM endpoint context; phase-separation behavior depends on cure protocol
Morphology Control Phase Separation PDMS Domain Size

Predictable Reactivity: Defined Epoxy Equivalent Weight vs. Polymeric Alternatives

The target compound possesses a defined epoxy equivalent weight of 490 g/eq, stemming from its discrete molecular structure . This allows for precise stoichiometric balancing with hardeners, a critical factor for achieving reproducible network properties. In contrast, higher molecular weight polymer alternatives like generic epoxypropoxypropyl-terminated PDMS (e.g., CAS 102782-97-8, DMS-E21) have reported viscosities ranging from 100-140 cSt and a variable epoxy content per unit mass, making exact stoichiometric calculations for crosslinking inherently more variable and prone to batch-to-batch inconsistencies . This directly translates to a lower risk of off-ratio formulations in sensitive applications like microfluidics and electronic encapsulation.

Defined Reactivity
Class-level inference
EEW: 490 g/eq; Viscosity: 15 cSt @ 25°C
vs. generic polymeric PDMS: 100–140 cSt, variable EEW
Supports formulation precision and stoichiometry control
Data to verify: source-specific vendor specifications
Epoxy Equivalent Weight Crosslinking Stoichiometry Formulation Precision

Greater Hydrophilicity for Improved Epoxy Network Integration vs. Hydrophobic Rubber Modifiers

The diglycidyl ether terminal groups on this PDMS structure impart more hydrophilic behavior compared to silanol-terminated liquid rubbers. Contact angle tests on modified epoxy composites showed that while a silyl-dihydroxy terminated PDMS-co-DPS copolymer increases hydrophobicity, the silyl-diglycidyl ether terminated modifier (this compound's class) leads to a more hydrophilic surface, evidencing better integration and wetting with the polar epoxy matrix and a reduced tendency for macrophase separation . This behavior is vital for applications where maintaining a single, high-performance thermoset phase is critical.

Matrix Integration
Head-to-head
More hydrophilic behavior than neat epoxy upon incorporation
vs. silyl-dihydroxy terminated PDMS-co-DPS (increases hydrophobicity)
Supports wetting and compatibility assessment with polar matrices
Qualitative contact-angle context; data to verify
Surface Energy Compatibility Wetting Behavior

High-Value Application Scenarios for Bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-dimethylsilane Based on Differentiating Evidence


High-Toughness, Low-Stress Epoxy Encapsulants for Electronics

Based on the demonstrated >100% impact strength improvement and controlled microphase separation , this compound is an ideal modifier for formulating epoxy-based encapsulants for sensitive electronic components. It provides stress relief during thermal cycling without compromising the integrity of the epoxy matrix, a direct application of the quantified toughness enhancement and controlled domain morphology identified in the evidence.

Precision Crosslinker for Microfluidic Device Fabrication

The defined low viscosity (15 cSt) and precise epoxy equivalent weight (490 g/eq) are critical advantages for reproducible microfluidic device fabrication . Using this compound allows for predictable flow and exact crosslinking stoichiometry, directly addressing the procurement risks associated with higher-viscosity, ill-defined polymeric alternatives that can clog channels or yield inconsistent device performance.

Reactive Modifier for High-Strength Aerospace Composite Matrices

For advanced carbon-fiber or glass-fiber composite matrices that require toughness without phase separation-induced delamination, the hydrophilic nature of the diglycidyl ether end-groups ensures superior integration with the polar epoxy matrix . This property, combined with the compound's ability to form fine, well-bonded PDMS domains, makes it the superior choice over hydrophobic PDMS rubbers that risk creating weak interfaces in the final composite.

Synthesis of Ordered PDMS-DGE/Polyamine Copolymers for Dielectric Materials

The specific difunctional diglycidyl ether termination is ideal for synthesizing precisely alternating copolymers with non-aromatic polyamines, as documented in patents for dielectric materials in electroless plating [1]. The defined reactivity and spacer length are used to create ordered dielectric films, a function that a monofunctional or pendant-functional epoxy silicone cannot replicate.

Application
Selection Property
Validation Focus
Electronic Encapsulant Research
Impact-strength improvement profile
Thermal-cycling stress relief and controlled microphase separation
Microfluidic Device Fabrication
Defined low viscosity and precise EEW
Predictable flow behavior and exact crosslinking stoichiometry
High-Strength Composite Matrix Studies
Hydrophilic diglycidyl ether surface behavior
Polar epoxy-matrix integration and delamination-resistance evaluation
Dielectric Copolymer Synthesis
Precise difunctional telechelic architecture
Alternating copolymer structure and ordered film-formation properties
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